Cholesterol Isopropyl Carbonate

描述

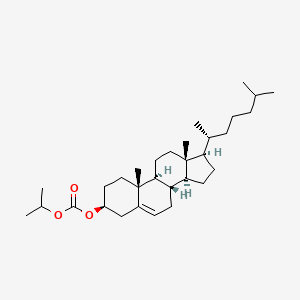

Cholesterol Isopropyl Carbonate is a derivative of cholesterol . Cholesterol is a principal sterol of all higher animals, distributed in body tissues, especially the brain and spinal cord, and in animal fats and oils .

Synthesis Analysis

Cholesterol-based compounds have seen recent advances in synthesis and applications . Cholesterol-based monomers have been employed in organocatalytic ring-opening polymerization to produce PEGylated amphiphilic diblock copolymers . Polymers comprising cholesterol are synthesized by two methods: cholesterol moieties that initiate polymerization of monomers and cholesterol introduced via post-polymerization reaction between the end-groups of the precursor polymers and cholesterol or cholesteryl chloroformate .

Molecular Structure Analysis

Cholesterol is a lipid molecule characterized by a bulky steroid ring structure with a hydroxyl group on one end and a short hydrocarbon tail on the other . The overall dimension of a cholesterol molecule is about 19 × 5.5 × 4.7 (Å), where its longest dimension roughly matches the thickness (~20 Å) of a lipid monolayer in cell membrane .

Chemical Reactions Analysis

Cholesterol and its precursors play crucial roles in the biosynthesis of steroid drugs . The cholesterol C17 side-chain-cleavage pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs .

作用机制

Target of Action

Cholesterol Isopropyl Carbonate is a derivative of cholesterol, an essential lipid for mammalian cells . Cholesterol can be used as a carbon source by bacteria and as a precursor for steroid hormones in animal cells . The primary targets of Cholesterol Isopropyl Carbonate are likely to be similar to those of cholesterol, including cell membranes and enzymes involved in steroid hormone biosynthesis .

Mode of Action

Cholesterol is known to regulate membrane fluidity and play a crucial role in cell differentiation and proliferation . It’s plausible that Cholesterol Isopropyl Carbonate may have similar effects.

Biochemical Pathways

Cholesterol is involved in several biochemical pathways. The cholesterol C17 side-chain-cleavage pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs . Three cholesterol C17 side-chain degradation pathways have been identified: the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals

Pharmacokinetics

Cholesterol is well-absorbed in the intestines, widely distributed in the body, metabolized in the liver, and excreted in the bile .

Result of Action

Cholesterol plays a crucial role in regulating membrane fluidity, cell differentiation, and proliferation . It’s plausible that Cholesterol Isopropyl Carbonate may have similar effects.

安全和危害

In case of accidental ingestion or inhalation, it is advised to rinse the mouth with water, not induce vomiting, and never give anything by mouth to an unconscious person. Immediate medical attention should be sought . The substance should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from foodstuff containers or incompatible materials .

未来方向

Surfaces that contain cholesterol, such as the skin of some invertebrates, can repel other molecules, preventing the adsorption of proteins and bacteria . This property depends on cholesterol molecules rotating freely and switching their orientation . This discovery could provide a blueprint for making engineered surfaces with minimal bioadhesion . Furthermore, cholesterol levels and their impact on heart health have been a topic for ongoing research and discovery .

属性

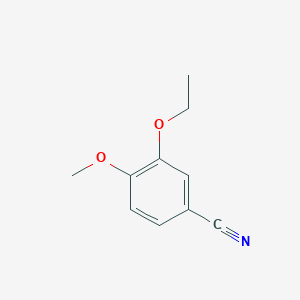

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propan-2-yl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52O3/c1-20(2)9-8-10-22(5)26-13-14-27-25-12-11-23-19-24(34-29(32)33-21(3)4)15-17-30(23,6)28(25)16-18-31(26,27)7/h11,20-22,24-28H,8-10,12-19H2,1-7H3/t22-,24+,25+,26-,27+,28+,30+,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGCTZUMTALIQV-GTPODGLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659872 | |

| Record name | (3beta)-Cholest-5-en-3-yl propan-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholesterol Isopropyl Carbonate | |

CAS RN |

78916-25-3 | |

| Record name | (3beta)-Cholest-5-en-3-yl propan-2-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene](/img/structure/B1661993.png)

![Indolo[2,3-a]carbazole](/img/structure/B1661996.png)